N'-isonicotinoyl-2-methylbenzohydrazide
Description
N'-Isonicotinoyl-2-methylbenzohydrazide is a hydrazide derivative characterized by a benzohydrazide core substituted with a 2-methyl group and an isonicotinoyl moiety. Structurally, it combines aromatic and heterocyclic components, enabling diverse interactions with biological targets and metal ions.
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27g/mol |
IUPAC Name |
N'-(2-methylbenzoyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C14H13N3O2/c1-10-4-2-3-5-12(10)14(19)17-16-13(18)11-6-8-15-9-7-11/h2-9H,1H3,(H,16,18)(H,17,19) |
InChI Key |
FHPBWQWLOSHMLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=NC=C2 |
solubility |
35.5 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of N'-Isonicotinoyl-2-methylbenzohydrazide and Analogs
Key Observations :
- Bulkier Substituents : The triisopropyl and sulfonamide groups in ’s compound reduce solubility in polar solvents but improve thermal stability .
- Heterocyclic Extensions : Indole and pyridyl moieties (e.g., Compound 9) introduce π-π stacking capabilities and hydrogen-bonding sites, critical for biological target interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility: Electron-withdrawing substituents (e.g., nitro, bromo) reduce ethanol solubility, as seen in Compound 9 , while thiocarbonyl derivatives exhibit improved solubility due to sulfur’s polarizability .
- Spectral Signatures : The C=O stretch in hydrazides (~1670 cm⁻¹) is consistent across analogs, but imine (C=N) stretches vary (1620–1650 cm⁻¹) depending on conjugation .
Key Observations :
- Cytotoxicity : Thioamide derivatives exhibit enhanced activity due to improved membrane permeability and metal-binding affinity .
- Antimicrobial Activity : Schiff bases with indole groups () show moderate antibacterial effects, likely via disruption of microbial cell membranes .
- Metal Coordination : Cu(II) complexes are prevalent, with square-planar geometries favoring intercalation into DNA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
